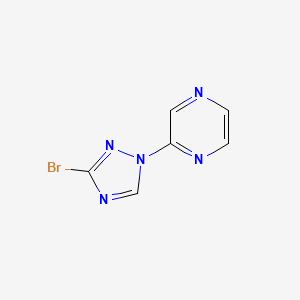

2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine

CAS No.:

Cat. No.: VC13715336

Molecular Formula: C6H4BrN5

Molecular Weight: 226.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BrN5 |

|---|---|

| Molecular Weight | 226.03 g/mol |

| IUPAC Name | 2-(3-bromo-1,2,4-triazol-1-yl)pyrazine |

| Standard InChI | InChI=1S/C6H4BrN5/c7-6-10-4-12(11-6)5-3-8-1-2-9-5/h1-4H |

| Standard InChI Key | OSDNLSKOAHIFAG-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)N2C=NC(=N2)Br |

| Canonical SMILES | C1=CN=C(C=N1)N2C=NC(=N2)Br |

Introduction

2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine is a heterocyclic compound that combines a pyrazine ring with a 3-bromo-1,2,4-triazole moiety. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. The presence of both pyrazine and triazole rings provides a versatile scaffold for further chemical modifications, which can be exploited to develop compounds with specific biological activities.

Synthesis and Characterization

The synthesis of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine typically involves the reaction of a pyrazine derivative with a brominated triazole precursor. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are commonly used to confirm the structure and purity of the compound.

| Characterization Method | Description |

|---|---|

| NMR Spectroscopy | Used to determine the molecular structure by analyzing the hydrogen and carbon environments. |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. |

| Elemental Analysis | Confirms the elemental composition of the compound. |

Biological Activities

While specific biological activities of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine have not been extensively reported, compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have shown promising biological activities. These include antibacterial, antifungal, and anticancer properties, highlighting the potential of such heterocyclic compounds in drug discovery.

| Biological Activity | Description |

|---|---|

| Antibacterial | Some triazolo[4,3-a]pyrazine derivatives exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Certain derivatives have shown antiproliferative effects against various cancer cell lines. |

| Antifungal | Potential applications in antifungal therapies due to their structural similarity to known antifungal agents. |

Future Research Directions

Given the versatility of the pyrazine and triazole rings, future research could focus on modifying 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine to enhance its biological activities. This could involve substituting the bromine atom with other functional groups or exploring its use as a building block for more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume